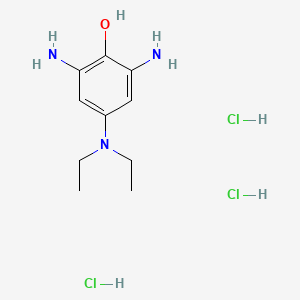
Zinc tetramethyl bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc tetramethyl bis(phosphate) is a chemical compound with the molecular formula C2H7O4P.1/2Zn. . This compound is part of the broader class of zinc phosphates, which are widely studied for their diverse functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetramethyl bis(phosphate) typically involves the reaction of zinc salts with phosphoric acid derivatives under controlled conditions. One common method is the hydrothermal reaction, where zinc salts and phosphoric acid are reacted at elevated temperatures and pressures to form the desired compound . The reaction conditions, such as temperature, pH, and molar ratios, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of zinc tetramethyl bis(phosphate) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their scalability and ability to produce high-purity products. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and high yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Zinc tetramethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Zinc tetramethyl bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate derivatives, while substitution reactions can produce a variety of organophosphate compounds .
Aplicaciones Científicas De Investigación
Zinc tetramethyl bis(phosphate) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of zinc tetramethyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It also plays a role in regulating cellular processes by modulating the activity of signaling pathways such as the NF-κB pathway . The precise mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Zinc phosphate: A widely studied compound with applications in corrosion protection and biomedical fields.
Zinc sulfide: Known for its use in optoelectronics and as a phosphor material.
Zinc oxide: Commonly used in sunscreens, rubber manufacturing, and as a catalyst.
Uniqueness
Zinc tetramethyl bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties compared to other zinc compounds.
Propiedades
Número CAS |
73008-55-6 |
|---|---|
Fórmula molecular |
C4H12O8P2Zn |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
zinc;dimethyl phosphate |
InChI |
InChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
Clave InChI |
LPLDJVOZPVFBGS-UHFFFAOYSA-L |
SMILES canónico |
COP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


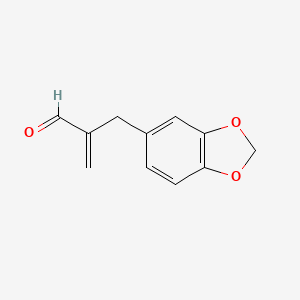
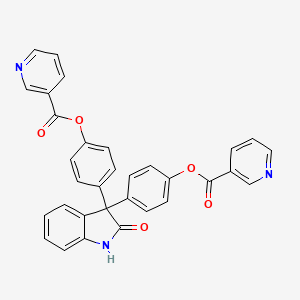

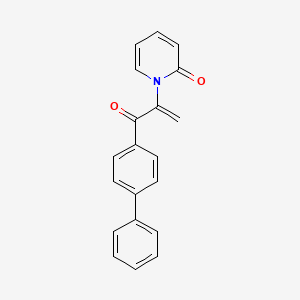
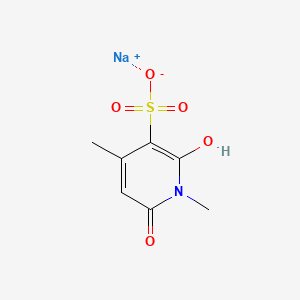

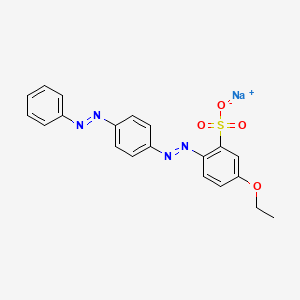

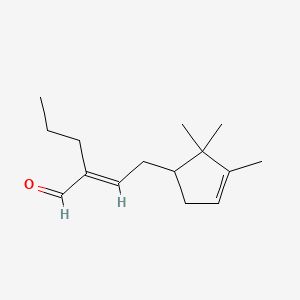
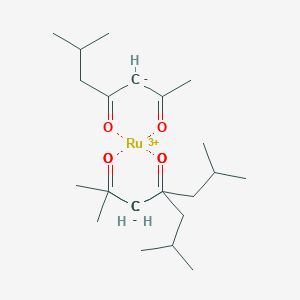
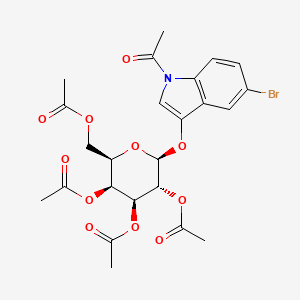
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

